2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone
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Overview
Description
2-[(4,7-dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone is a stilbenoid.
Scientific Research Applications
Fused Nitrogen-Containing Heterocycles
- Research by Mamedov et al. (2009) investigated thiazolo[3,4-a]quinoxalines, which are related to the compound . They explored the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with various phenylenediamines, leading to different isomeric thiazolo[3,4-a]quinoxalines (Mamedov et al., 2009).
Synthesis and Molecular Structure of Quinazoline Derivatives
- Kornicka et al. (2004) focused on synthesizing novel quinazoline derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. This research contributes to understanding the chemical properties and potential applications of quinazoline-related compounds (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Oxidative Cyclocondensation of Thio(seleno)-amides and Ureas
- Shakhidoyatov et al. (1996) discovered that 2-thioxo-4-quinazolone, closely related to the compound , can undergo oxidative cyclocondensation to form complex structures. This provides insights into the chemical behavior of similar compounds under specific conditions (Shakhidoyatov, Urakov, Mukarramov, Ashirmatov, & Bruskov, 1996).
Quinazolinyl Chalcone Derivatives
- Yan et al. (2015) synthesized quinazolin-ylamino phenyl propenyl ketone derivatives, which are structurally related to the compound . They focused on optimizing the synthesis conditions and characterizing the intermediates and final products, contributing to the understanding of quinazoline derivatives' synthesis and properties (Yan et al., 2015).
Antibacterial Evaluation of PhenylthiazolylQuinazolin-4(3h)-One Derivatives
- Research by Badwaik et al. (2009) involved the synthesis and evaluation of novel phenylthiazole and quinazoline combination derivatives for antibacterial activity. This demonstrates the potential biomedical applications of quinazoline-related compounds (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009).
Synthesis and Antineoplastic Properties of Quinazolin-4(3H)-Ones
- Markosyan et al. (2014) explored the synthesis of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones and studied their antineoplastic properties. This provides a perspective on the potential use of quinazoline derivatives in cancer therapy (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Properties
CAS No. |
524056-37-9 |
---|---|
Molecular Formula |
C24H20N2OS |
Molecular Weight |
384.5g/mol |
IUPAC Name |
2-(4,7-dimethylquinazolin-2-yl)sulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-13-14-20-17(2)25-24(26-21(20)15-16)28-23(19-11-7-4-8-12-19)22(27)18-9-5-3-6-10-18/h3-15,23H,1-2H3 |
InChI Key |
WQPKOZUXNMBWLU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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